2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine 2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9874826
InChI: InChI=1S/C26H31N7O2/c1-16-13-17(2)29-26(28-16)32-11-9-31(10-12-32)23-14-18(3)27-25-24(19(4)30-33(23)25)20-7-8-21(34-5)22(15-20)35-6/h7-8,13-15H,9-12H2,1-6H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C)C
Molecular Formula: C26H31N7O2
Molecular Weight: 473.6 g/mol

2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

CAS No.:

Cat. No.: VC9874826

Molecular Formula: C26H31N7O2

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine -

Specification

Molecular Formula C26H31N7O2
Molecular Weight 473.6 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C26H31N7O2/c1-16-13-17(2)29-26(28-16)32-11-9-31(10-12-32)23-14-18(3)27-25-24(19(4)30-33(23)25)20-7-8-21(34-5)22(15-20)35-6/h7-8,13-15H,9-12H2,1-6H3
Standard InChI Key XULKUKXPXQOKFQ-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC(=C(C=C5)OC)OC)C)C

Introduction

Structural Components

  • Pyrazolo[1,5-a]pyrimidine Core: This core is known for its presence in compounds with anti-inflammatory and anticancer properties.

  • Piperazine Ring: Often used in pharmaceuticals due to its ability to form hydrogen bonds, enhancing solubility and bioavailability.

  • 3,4-Dimethoxyphenyl Group: Common in compounds with potential biological activity, such as kinase inhibitors.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including condensation reactions and careful control of reaction conditions like temperature and solvent choice. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Potential Applications

Compounds with similar structures have shown promise in medicinal chemistry, particularly as kinase inhibitors or anticancer agents. The presence of a pyrazolo[1,5-a]pyrimidine core and a 3,4-dimethoxyphenyl group suggests potential biological activity, although specific studies on this compound are not available.

Research Findings

While specific research findings for 2-{4-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine are not available, similar compounds have been studied for their pharmacological properties. For example, pyrazolo[1,5-a]pyrimidines are known for their anti-inflammatory and anticancer activities.

Data Tables

Given the lack of specific data on this compound, we can consider the properties of similar compounds:

Compound FeatureDescription
Core StructurePyrazolo[1,5-a]pyrimidine
Functional GroupsPiperazine, 3,4-Dimethoxyphenyl
Potential ApplicationsKinase Inhibition, Anticancer
Synthesis TechniquesCondensation reactions, NMR/Mass Spectrometry characterization

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